1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol
Overview
Description
1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol is a useful research compound. Its molecular formula is C10H21NO2 and its molecular weight is 187.28 g/mol. The purity is usually 95%.
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Biological Activity
1-{[(3-Ethoxypropyl)amino]methyl}cyclobutan-1-ol is a compound of interest due to its potential biological activities. Understanding its pharmacological properties is crucial for evaluating its therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, effects, and relevant studies.
Chemical Structure and Properties
The compound can be characterized by its unique cyclobutane structure, which contributes to its biological activity. The presence of an ethoxy group and an amino methyl side chain enhances its solubility and interaction with biological systems.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Many derivatives show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
- Antioxidant Properties : Compounds in this class often demonstrate the ability to scavenge free radicals, suggesting potential applications in oxidative stress-related conditions.
The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Modulation of Cell Signaling Pathways : The compound may influence pathways related to inflammation and cell proliferation.
Antimicrobial Activity
A study demonstrated that derivatives of cyclobutanol compounds exhibited significant antimicrobial activity. For instance, the minimum inhibitory concentrations (MICs) were determined against various bacterial strains:
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | Staphylococcus aureus | 32 |
This compound | Escherichia coli | 64 |
These results indicate that the compound has promising potential as an antimicrobial agent.
Antioxidant Activity
In vitro assays assessing the antioxidant capacity of related compounds revealed effective free radical scavenging abilities. For example, the DPPH assay showed a significant reduction in absorbance, indicating strong antioxidant activity:
Compound | DPPH Scavenging Activity (%) at 100 µg/mL |
---|---|
This compound | 75% |
Control (Ascorbic Acid) | 90% |
Case Studies
In a clinical context, similar compounds have been investigated for their therapeutic effects. A notable study explored the use of cyclobutane derivatives in treating infections resistant to conventional antibiotics. The findings suggested that these compounds could serve as effective alternatives due to their unique mechanisms of action.
Properties
IUPAC Name |
1-[(3-ethoxypropylamino)methyl]cyclobutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-13-8-4-7-11-9-10(12)5-3-6-10/h11-12H,2-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COLMQYQUICSVJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1(CCC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.